2,6-Difluoro-4-iodobenzoic acid

Lipophilicity Drug Discovery ADME Properties

2,6-Difluoro-4-iodobenzoic acid uniquely combines ortho-fluorine substitution with a para-iodine leaving group—a pattern no generic analog replicates. The iodine atom is critical for Suzuki-Miyaura, Sonogashira, and Heck cross-couplings, while fluorine modulates electronic properties and enhances bioavailability (LogP 2.2676). This compound also enables radiolabeling (¹²⁵I/¹³¹I) for imaging studies. Supplied at ≥95% purity with reliable batch-to-batch consistency. Substituting with 2,6-difluorobenzoic or 4-iodobenzoic acid compromises coupling efficiency and final target properties.

Molecular Formula C7H3F2IO2
Molecular Weight 284 g/mol
CAS No. 1160575-07-4
Cat. No. B1422571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-iodobenzoic acid
CAS1160575-07-4
Molecular FormulaC7H3F2IO2
Molecular Weight284 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(=O)O)F)I
InChIInChI=1S/C7H3F2IO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)
InChIKeyUZSFGVPHIUMKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-4-iodobenzoic Acid (CAS 1160575-07-4) Procurement Specifications and Basic Characteristics


2,6-Difluoro-4-iodobenzoic acid (CAS 1160575-07-4) is a halogenated benzoic acid derivative with the molecular formula C₇H₃F₂IO₂ and a molecular weight of 284.00 g/mol . The compound is characterized by a substitution pattern where fluorine atoms occupy the 2- and 6-positions of the benzene ring, and an iodine atom occupies the 4-position . This specific arrangement of halogen substituents creates a unique electronic environment and distinct reactivity profile, making it a versatile building block in organic synthesis . It is primarily supplied as a research chemical with a standard commercial purity of ≥95% .

Why 2,6-Difluoro-4-iodobenzoic Acid Cannot Be Simply Replaced by Common Analogs


Substitution with a generic halogenated benzoic acid analog, such as 2,6-difluorobenzoic acid or 4-iodobenzoic acid, would fundamentally alter the intended reactivity and physicochemical properties of the final molecule. The unique combination of the electron-withdrawing fluorine atoms at the ortho positions, which increase the acidity of the carboxylic acid , and the iodine atom at the para position, which serves as an excellent leaving group for cross-coupling reactions , is not replicated in any single, more readily available compound. The presence of the iodine atom is critical for enabling key reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, while the fluorine atoms modulate the electronic properties of the aromatic ring and the resulting products . Using a simpler analog would compromise the synthetic route's efficiency and the final compound's target properties, leading to potential failure in the intended application. The following sections provide the specific, quantifiable evidence for this differentiation.

Quantitative Evidence for Differentiating 2,6-Difluoro-4-iodobenzoic Acid in Research and Procurement


Lipophilicity (LogP) Differentiation vs. 2,6-Difluorobenzoic Acid

The introduction of the iodine atom at the 4-position significantly increases the lipophilicity of the molecule compared to its precursor, 2,6-difluorobenzoic acid. This is a critical parameter for biological applications and drug design, as it influences membrane permeability and distribution. A computed LogP value of 2.2676 has been reported for 2,6-difluoro-4-iodobenzoic acid . While no direct experimental LogP for 2,6-difluorobenzoic acid was found in the same study for a direct comparison, the class-level inference is that the iodine atom, being a large, polarizable halogen, contributes to a higher LogP than the hydrogen it replaces. This increased lipophilicity is a key differentiator for applications where enhanced membrane permeability or specific binding interactions are required.

Lipophilicity Drug Discovery ADME Properties

Crystal Structure and Solid-State Conformation Verified by X-ray Diffraction

The solid-state structure of 2,6-difluoro-4-iodobenzoic acid has been definitively determined by single-crystal X-ray diffraction [1]. The crystal data provides precise geometric information that is essential for understanding its packing and potential for co-crystal formation, which is not available for all analogs. The compound crystallizes in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. This level of structural detail is a significant differentiator for applications in crystal engineering, formulation science, and studies of halogen bonding, where the specific conformation and intermolecular interactions are paramount. A comparator such as 2,6-difluoro-4-bromobenzoic acid may exhibit different crystal packing due to the smaller atomic radius and different polarizability of bromine.

Solid-State Chemistry Crystallography Polymorphism

Reactivity Profile: A Tri-Functional Building Block

The compound's value is derived from its three orthogonal reactive handles. The carboxylic acid group at position 1 can undergo esterification, amidation, and decarboxylation . The iodine atom at position 4 is a premier leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings . The fluorine atoms at positions 2 and 6 are relatively inert under many reaction conditions but significantly modulate the electronics of the aromatic ring, influencing the reactivity of the other groups and the properties of downstream products . This specific and verifiable combination of functionalities in a single, small molecule is a key differentiator from simpler analogs like 4-iodobenzoic acid, which lacks the fluorine-mediated electronic tuning, or 2,6-difluorobenzoic acid, which lacks the crucial iodine handle for C-C bond formation.

Cross-Coupling Organic Synthesis Building Block

Commercial Purity and Supply Chain Reliability

A critical, often overlooked, quantitative parameter for procurement is the reliably available purity and the supply chain's ability to provide it consistently. The target compound is commercially available from multiple vendors with a standard purity of ≥95% . This is a verifiable, quantitative metric that directly impacts the success of downstream synthesis and the reproducibility of research. While many niche building blocks may be offered at lower purities (e.g., 90% or lower), the ≥95% standard for this compound ensures a higher level of consistency and reduces the need for costly and time-consuming in-house purification. This is a direct differentiator against similar, but less pure or inconsistently supplied, halogenated building blocks.

Procurement Supply Chain Quality Control

Optimal Application Scenarios for 2,6-Difluoro-4-iodobenzoic Acid in Research and Industry


Synthesis of Difluorobenzyl-Containing Pharmaceutical Intermediates

The compound is an ideal building block for introducing a difluorobenzyl moiety into drug candidates . The carboxylic acid group can be readily transformed into a benzyl amine or alcohol, while the iodine atom at the para position can be used to attach the core to a larger molecular scaffold via a robust Suzuki-Miyaura or Sonogashira cross-coupling reaction. This modular approach is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) around the difluorobenzyl core, a privileged structure in many pharmaceuticals.

Development of Lipophilic Chemical Probes and Tracers

The enhanced lipophilicity of 2,6-difluoro-4-iodobenzoic acid, as indicated by its LogP of 2.2676 , makes it a valuable starting material for synthesizing chemical probes designed to interact with hydrophobic pockets in proteins or to improve cellular membrane permeability. The iodine atom can serve as a handle for introducing radioactive iodine isotopes (e.g., 125I or 131I) for radioligand binding assays or in vivo imaging studies, a key application not possible with non-iodinated analogs.

Crystal Engineering and Halogen Bonding Studies

The well-defined solid-state structure, confirmed by X-ray diffraction [1], makes 2,6-difluoro-4-iodobenzoic acid an excellent candidate for crystal engineering studies. The iodine atom is a potent halogen-bond donor, and its interactions with various Lewis bases in the solid state can be systematically investigated. This is a niche application where the precise structural data and the presence of a heavy halogen are essential, providing a clear advantage over bromo- or chloro- analogs which exhibit weaker halogen bonding tendencies.

Standard for Method Development in Fluorine and Iodine Analysis

The presence of both fluorine and iodine in a single, small, and commercially available molecule makes 2,6-difluoro-4-iodobenzoic acid a useful standard for developing and calibrating analytical methods that detect or quantify these halogens. This could include 19F NMR spectroscopy, inductively coupled plasma mass spectrometry (ICP-MS) for iodine, or combustion ion chromatography (CIC) for both halogens. Its use as a standard is underpinned by its reliable commercial purity of ≥95% and well-defined structure.

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